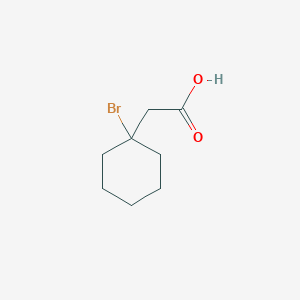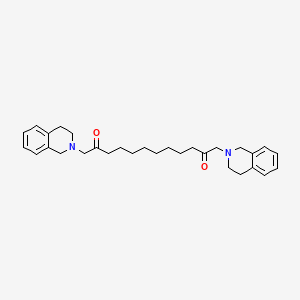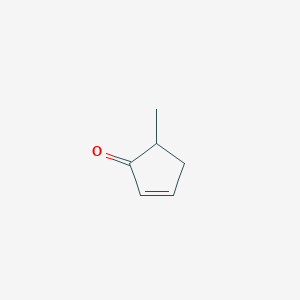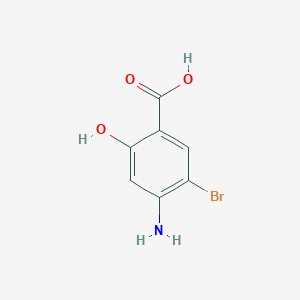![molecular formula C11H11Cl2NO4 B14721785 Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester CAS No. 10370-73-7](/img/structure/B14721785.png)
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is a chemical compound known for its diverse applications in various fields. It is an ester derivative of carbamic acid and is characterized by the presence of a 2,4-dichlorophenoxy group attached to the acetyl moiety. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Ethyl chloroformate→Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the 2,4-dichlorophenoxy group makes it particularly useful in applications where selective reactivity is required.
Propiedades
Número CAS |
10370-73-7 |
|---|---|
Fórmula molecular |
C11H11Cl2NO4 |
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
ethyl N-[2-(2,4-dichlorophenoxy)acetyl]carbamate |
InChI |
InChI=1S/C11H11Cl2NO4/c1-2-17-11(16)14-10(15)6-18-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,14,15,16) |
Clave InChI |
JAAUAGOZQZZLKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


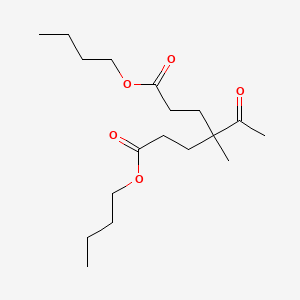
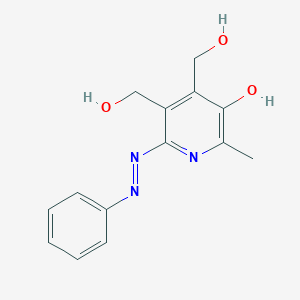

![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

